molecular formula C26H27N5O4 B14106551 ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate

Cat. No.: B14106551
M. Wt: 473.5 g/mol
InChI Key: CSFVWXYROJWEHH-UHFFFAOYSA-N
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Description

Ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purin structure, followed by the introduction of the benzoate and ethyl groups. Key steps include:

    Formation of the pyrimido[2,1-f]purin core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the phenylethyl group: This step may involve Friedel-Crafts alkylation or similar reactions.

    Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe or tool in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism by which ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate

InChI

InChI=1S/C26H27N5O4/c1-3-35-24(33)19-10-12-20(13-11-19)29-15-7-16-30-21-22(27-25(29)30)28(2)26(34)31(23(21)32)17-14-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-17H2,1-2H3

InChI Key

CSFVWXYROJWEHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5

Origin of Product

United States

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